molecular formula C5H17Cl2N3 B1330196 [3-(dimethylamino)propyl]hydrazine dihydrochloride CAS No. 871-56-7

[3-(dimethylamino)propyl]hydrazine dihydrochloride

Cat. No.: B1330196
CAS No.: 871-56-7
M. Wt: 190.11 g/mol
InChI Key: PNKFKSQWMBIHPY-UHFFFAOYSA-N
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Description

[3-(dimethylamino)propyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C5H17Cl2N3. It is a hydrazine derivative that is commonly used in various scientific and industrial applications. This compound is known for its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [3-(dimethylamino)propyl]hydrazine dihydrochloride typically involves the reaction of 3-(dimethylamino)propylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The reaction can be represented as follows:

3-(dimethylamino)propylamine+hydrazine hydrate+HClHydrazine, (3-(dimethylamino)propyl)-, dihydrochloride\text{3-(dimethylamino)propylamine} + \text{hydrazine hydrate} + \text{HCl} \rightarrow \text{this compound} 3-(dimethylamino)propylamine+hydrazine hydrate+HCl→Hydrazine, (3-(dimethylamino)propyl)-, dihydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(dimethylamino)propyl]hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazine derivatives with different functional groups.

Scientific Research Applications

[3-(dimethylamino)propyl]hydrazine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various hydrazine derivatives.

    Biology: The compound is used in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [3-(dimethylamino)propyl]hydrazine dihydrochloride involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

[3-(dimethylamino)propyl]hydrazine dihydrochloride can be compared with other similar compounds such as:

    Dimethylaminopropylamine: A related compound with similar chemical properties but different reactivity.

    Hydrazine hydrate: A simpler hydrazine derivative with broader applications in chemical synthesis.

    N,N-Dimethylpropane-1,3-diamine: Another related compound with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific structure and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-hydrazinyl-N,N-dimethylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3.2ClH/c1-8(2)5-3-4-7-6;;/h7H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKFKSQWMBIHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236128
Record name Hydrazine, (3-(dimethylamino)propyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871-56-7
Record name Hydrazine, (3-(dimethylamino)propyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, (3-(dimethylamino)propyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(dimethylamino)propyl]hydrazine dihydrochloride
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